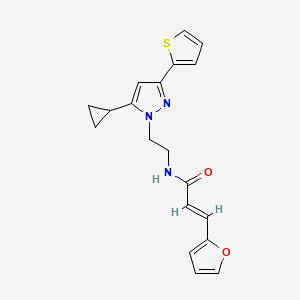

(E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

描述

属性

IUPAC Name |

(E)-N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-19(8-7-15-3-1-11-24-15)20-9-10-22-17(14-5-6-14)13-16(21-22)18-4-2-12-25-18/h1-4,7-8,11-14H,5-6,9-10H2,(H,20,23)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZQUOQRTVOGCT-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C=CC3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, including an acrylamide moiety, a pyrazole ring, and a thiophene component, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 355.38 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems, potentially leading to significant therapeutic effects.

Biological Activity

Research into the biological activity of this compound has revealed several promising findings:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics like chloramphenicol and ampicillin .

- Anticancer Potential : The compound's structure suggests potential anticancer activity. In vitro assays have demonstrated that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific IC50 values vary depending on the cell line, but some studies report values in the low micromolar range .

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. These include potential targets like PfGSK3 and PfPK6, which are implicated in malaria parasite proliferation .

The proposed mechanism of action for this compound involves:

- Binding to Enzymatic Targets : The structural characteristics allow it to fit into the active sites of various enzymes, thereby inhibiting their activity.

- Disruption of Cellular Processes : By interfering with kinase activity and other cellular pathways, the compound can induce stress responses in target cells leading to apoptosis.

Case Studies

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

科学研究应用

Medicinal Chemistry

1.1 Antimicrobial Activity

One of the prominent applications of this compound is its potential as an antimicrobial agent. Various studies have reported that pyrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds similar to (E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/mL .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound Structure | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.98 |

| Compound B | E. coli | 1.5 |

| Compound C | P. aeruginosa | 3.9 |

1.2 Anti-inflammatory Properties

Research indicates that pyrazole derivatives can also exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making these compounds potential candidates for treating inflammatory diseases .

Agricultural Applications

2.1 Fungicidal Activity

In agricultural settings, compounds like this compound have been tested for their fungicidal properties. Studies have demonstrated that certain derivatives possess antifungal activity comparable to commercial fungicides, effectively controlling plant pathogens such as Fusarium oxysporum .

Table 2: Fungicidal Activity Against Plant Pathogens

| Compound Structure | Target Fungi | EC50 (µg/mL) |

|---|---|---|

| Compound D | F. oxysporum | 6 |

| Compound E | Botrytis cinerea | 9 |

Material Science Applications

3.1 Polymer Chemistry

The acrylamide component of the compound allows for its incorporation into polymers, enhancing their properties such as thermal stability and mechanical strength. Research has explored the synthesis of polymeric materials using this compound as a monomer, leading to materials with tailored functionalities suitable for various applications in coatings and adhesives .

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial properties of several pyrazole derivatives in vitro against common bacterial pathogens. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in combating resistant strains .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in fungal infections compared to untreated controls. The efficacy was comparable to established fungicides, supporting its use as an eco-friendly alternative in agricultural practices .

相似化合物的比较

Research Findings and Implications

- Structural Uniqueness: The combination of cyclopropyl, thiophene, and furan groups distinguishes the target from analogs, suggesting novel binding modes in therapeutic targets (e.g., kinases or GPCRs).

- Synthetic Challenges : The ethyl linker and acrylamide group may require optimized reaction conditions to avoid side products, as seen in related syntheses .

- Crystallographic Data : Refinement using SHELXL (as in ) could resolve conformational details, particularly the E-configuration of the acrylamide-furan moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。